molecular formula C4H5N3 B7869553 4-Azido-1-butyne

4-Azido-1-butyne

Cat. No.: B7869553
M. Wt: 95.10 g/mol
InChI Key: SKUCVRIWCCZAMA-UHFFFAOYSA-N
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Description

4-Azido-1-butyne is a useful research compound. Its molecular formula is C4H5N3 and its molecular weight is 95.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Radiopharmaceuticals : 4-[(18)F]fluoro-1-butyne is evaluated as a radiolabeled synthon for click chemistry with azido compounds, showing potential in the preparation of novel radiopharmaceuticals (Kim, Choe, & Kim, 2010).

  • Molecular Structure and Conformation : Studies on the molecular structure and conformation of organic azides like azido-2-butyne have been conducted, revealing insights into their vibrational spectra and molecular structure (Nielsen, Priebe, Salzer, & Schei, 1987).

  • Chemical Synthesis and Reactions : Research on the synthesis and properties of compounds like azidobutatriene and azidobutenine shows their stability and reactivity, particularly in thermolysis and photolysis reactions (Banert, 1989).

  • Polymer Science : Copper-catalyzed azide-alkyne cycloaddition polymerization of derivatives like 3-azido-1-butyne has been investigated, with findings indicating potential applications in polymer science (Hashidzume, Nakamura, & Sato, 2013).

  • Enzymatic Synthesis Applications : The preparation of optically active tertiary alcohols by enzymatic methods using compounds like 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol demonstrates their versatility as building blocks for synthesizing chiral azido diols and other compounds (Chen & Fang, 1997).

  • Mechanism-Based Enzyme Inhibitors : 1,4-Diamino-2-butyne is identified as a mechanism-based inhibitor of diamine oxidase, highlighting its significance in enzymatic reaction studies (Peč & Frébort, 1992).

  • Electrosynthesis and Reaction Analysis : The anodic addition of azide radicals to olefins like styrene, using 1-azido-2-phenyl-ethane, reveals insights into the selectivity and efficiency of such reactions in electrosynthesis (Plzak & Wendt, 1983).

  • Molecular Spectroscopy : The vibrational spectra and molecular structure of organic azides, such as 2,3-diazido-1,3-butadiene, have been investigated to understand their conformation and bonding characteristics (Nielsen, Klaeboe, Priebe, & Schei, 1986).

  • Nonlinear Optical Materials : Research on poly(1-alkyne)s containing azobenzene nonlinear optical chromophoric groups, such as poly(4-(4-[4-(n-dodecyloxy)phenylazophenyl]carbonyl)oxy-1-butyne), shows promising applications in optical limiting materials (Yin, Xu, Su, Wu, Song, & Tang, 2007).

Properties

IUPAC Name

4-azidobut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCVRIWCCZAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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